4-(Dicyclohexylphosphino)-N,N-dimethylaniline

Catalog No.
S1891695
CAS No.
40438-64-0
M.F
C20H32NP
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dicyclohexylphosphino)-N,N-dimethylaniline

CAS Number

40438-64-0

Product Name

4-(Dicyclohexylphosphino)-N,N-dimethylaniline

IUPAC Name

4-dicyclohexylphosphanyl-N,N-dimethylaniline

Molecular Formula

C20H32NP

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C20H32NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3

InChI Key

RKUHKZXJHGGGSK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3

Origin and Significance:

Molecular Structure Analysis:

The key feature of Cy2PNMe2 is its central phosphorus atom (P) bonded to two cyclohexyl (Cy) groups, a phenyl (C6H5) ring, and a nitrogen atom (N) with two attached methyl groups (Me). The phenyl ring is further substituted with a dimethylamino group (NMe2) at the para (4th) position. This structure creates a bulky ligand with steric hindrance around the phosphorus atom.


Chemical Reactions Analysis

Synthesis:

Reactions as a Ligand:

Cy2PNMe2 reacts with transition metal precursors, like palladium chloride (PdCl2), to form complexes. These complexes act as catalysts for various cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic molecules.

An example reaction is the Suzuki-Miyaura cross-coupling, where an aryl boronic acid (Ar-B(OH)2) reacts with an aryl chloride (Ar’-Cl) to form a biaryl compound (Ar-Ar’). The Cy2PNMe2-Pd catalyst facilitates this transformation [].

Ar-B(OH)2 + Ar’-Cl + Pd(Cy2PNMe2)n -> Ar-Ar’ + Pd(0) byproducts + HX (where X = Cl, Br)

Decomposition:


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of bulky cyclohexyl groups.
  • Solubility: Moderately soluble in organic solvents like dichloromethane or toluene due to the hydrophobic nature of the cyclohexyl groups and the aromatic ring.
  • Stability: Relatively stable under inert conditions. May decompose under strong oxidizing or acidic conditions.

Data Availability:

Specific melting point, boiling point, and other detailed physical data might require further exploration in scientific literature or from chemical suppliers.

As a ligand, Cy2PNMe2 doesn't have a direct mechanism of action. However, it plays a crucial role in the catalytic cycle of palladium-based cross-coupling reactions. The lone pair of electrons on the phosphorus atom donates electron density to the palladium center, activating it towards oxidative addition, a key step in the catalytic cycle [].

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from incompatible chemicals.

Catalyst for Cross-Coupling Reactions

CyJohnPhos is a versatile ligand commonly employed in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for organic synthesis, enabling the formation of carbon-carbon bonds between different organic molecules. Some of the cross-coupling reactions where CyJohnPhos finds application include:

  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Hiyama coupling
  • Buchwald-Hartwig amination

4-(Dicyclohexylphosphino)-N,N-dimethylaniline is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are crucial for the formation of C–N bonds, which are fundamental in synthesizing pharmaceuticals and organic materials. The compound facilitates the coupling of aryl halides with amines, resulting in various substituted anilines and related structures

4-(Dicyclohexylphosphino)-N,N-dimethylaniline finds applications primarily in:

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions, it facilitates the formation of complex organic molecules.
  • Organic Synthesis: It is used in synthesizing pharmaceuticals and agrochemicals due to its ability to form stable complexes with transition metals.
  • Material Science: Its properties can be exploited in developing new materials with specific electronic or optical characteristics.

The synthesis of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline typically involves several steps:

  • Preparation of Dicyclohexylphosphine: This can be achieved by reacting cyclohexyl bromide with lithium diorganophosphide.
  • Formation of the Aniline Derivative: N,N-dimethylaniline is reacted with dicyclohexylphosphine under controlled conditions to form the final product.
  • Purification: The product may be purified through recrystallization or chromatography techniques to isolate the desired compound from by-products.

These methods emphasize the importance of controlling reaction conditions to optimize yield and purity.

Interaction studies involving 4-(Dicyclohexylphosphino)-N,N-dimethylaniline focus on its role as a ligand in catalysis. Research indicates that this compound can significantly influence reaction pathways and selectivity when paired with various metal catalysts, particularly palladium. The effectiveness of this ligand can vary depending on the substrate and reaction conditions, highlighting its tunable nature for specific applications

Several compounds share structural similarities with 4-(Dicyclohexylphosphino)-N,N-dimethylaniline, including:

  • Dicyclohexyl(4-(N,N-diethylamino)phenyl)phosphine
  • Dicyclohexyl(4-(N,N-dipropylamino)phenyl)phosphine
  • Triphenylphosphine

Comparison Table

Compound NameStructure TypeUnique Feature
4-(Dicyclohexylphosphino)-N,N-dimethylanilinePhosphine LigandHigh steric hindrance due to bulky dicyclohexyl groups
Dicyclohexyl(4-(N,N-diethylamino)phenyl)phosphinePhosphine LigandEthyl groups provide different electronic properties
Dicyclohexyl(4-(N,N-dipropylamino)phenyl)phosphinePhosphine LigandPropyl groups alter solubility characteristics
TriphenylphosphinePhosphine LigandSmaller size allows for different reactivity patterns

The uniqueness of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline lies in its bulky dicyclohexyl groups that provide significant steric hindrance, enhancing its selectivity and efficiency as a ligand compared to other phosphines.

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40438-64-0

Dates

Modify: 2023-08-16

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